2-Chloro-6-fluorobenzyl ethyl sulfide
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Overview
Description
2-Chloro-6-fluorobenzyl ethyl sulfide is an organic compound with the molecular formula C9H10ClFS It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, and an ethyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl ethyl sulfide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl ethyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the sulfide group to a thiol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of various substituted benzyl ethyl sulfides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dehalogenated products.
Scientific Research Applications
2-Chloro-6-fluorobenzyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzyl ethyl sulfide involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing groups (chlorine and fluorine), making it reactive towards nucleophiles. The ethyl sulfide group can undergo oxidation to form reactive intermediates that can interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: Similar structure but lacks the ethyl sulfide group.
2-Chloro-6-fluorobenzyl alcohol: Contains a hydroxyl group instead of the ethyl sulfide group.
2-Chloro-6-fluorobenzylamine: Contains an amino group instead of the ethyl sulfide group.
Uniqueness
2-Chloro-6-fluorobenzyl ethyl sulfide is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring and the ethyl sulfide group
Properties
IUPAC Name |
1-chloro-2-(ethylsulfanylmethyl)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFS/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJROMEPFBDMPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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